2-Bromo-6,7-dimethyl naphtho-1,4-quinone
Description
2-Bromo-6,7-dimethyl naphtho-1,4-quinone (C₁₂H₉BrO₂) is a brominated and methyl-substituted derivative of naphtho-1,4-quinone. It is synthesized via bromination of 6,7-dimethyl naphtho-1,4-quinone in glacial acetic acid at 15°C, yielding a product with a melting point of 156–159°C .
Naphtho-1,4-quinones are redox-active compounds with applications in medicinal chemistry, including anticancer, antimicrobial, and antioxidant activities . The introduction of bromine enhances electrophilicity, making the compound a reactive intermediate for further functionalization, such as azide substitution .
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-bromo-6,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO2/c1-6-3-8-9(4-7(6)2)12(15)10(13)5-11(8)14/h3-5H,1-2H3 |
InChI Key |
PZZQPQYCZKWEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Bromo-6,7-dimethyl naphtho-1,4-quinone
The synthesis of this compound typically involves the bromination of naphthoquinone derivatives. The synthetic pathways can include:
- Bromination of Naphthoquinone : The introduction of bromine at the 2-position of naphthoquinone can be achieved through electrophilic aromatic substitution.
- Methylation : Methyl groups can be introduced at the 6 and 7 positions via methylation reactions using suitable methylating agents.
Biological Activities
The biological activities of this compound have been extensively studied. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of certain cancer cell lines:
- Cytotoxicity : An IC50 value of approximately 25 µM against MCF-7 breast cancer cells after 48 hours of exposure suggests moderate potency .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound relative to other quinones:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at C2 and methyl groups at C6 and C7 | Significant antimicrobial and anticancer activity |
| 1,4-Naphthoquinone | No bromine substitution | Less potent in antimicrobial activity |
| 5-Methoxy-naphthoquinone | Methoxy group instead of bromine | Different electronic properties affecting activity |
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Studies : In vitro tests confirmed the efficacy against both Gram-positive and Gram-negative bacteria.
- Cancer Research : Investigations into its cytotoxicity on human cancer cell lines have provided insights into potential therapeutic applications.
- Mechanistic Studies : Molecular docking studies have elucidated binding affinities to key enzymes involved in cancer proliferation .
Comparison with Similar Compounds
Research Findings and Trends
Lipophilicity and ADMET Properties: Quinoline-1,4-quinone hybrids with bromine or methyl groups exhibit low experimental lipophilicity (LogP ~2–3) but improved bioavailability compared to polar analogs . Betulin-1,4-quinone hybrids demonstrate that lipophilicity correlates with anticancer activity, suggesting that this compound may have optimized pharmacokinetics .
Comparative Reactivity: Brominated naphthoquinones show higher reactivity in Michael addition reactions compared to chlorinated or non-halogenated derivatives, enabling diverse synthetic applications .
Preparation Methods
Reaction Conditions and Regioselectivity
Bromination is typically carried out using liquid bromine () in glacial acetic acid under controlled conditions. The methyl groups at positions 6 and 7 exert a steric and electronic directing effect, favoring bromination at position 2 due to reduced steric hindrance compared to position 3. In a representative procedure, 6,7-dimethylnaphtho-1,4-quinone (5.0 g, 31.5 mmol) is dissolved in glacial acetic acid, and bromine (1.63 mL, 31.5 mmol, 1 eq) is added dropwise at 0–5°C. The mixture is stirred at room temperature for 30 minutes and then heated to 50°C for 2 hours. This moderate temperature prevents over-bromination, yielding 2-bromo-6,7-dimethyl naphtho-1,4-quinone with 72% efficiency.
Key parameters influencing regioselectivity:
Workup and Purification
The reaction mixture is quenched in ice-water, precipitating the crude product. Recrystallization from ethanol yields pure this compound as yellow crystals (m.p. 163–165°C). Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
NMR (CDCl): δ 8.13 (d, Hz, 1H, H-5), 8.06 (d, Hz, 1H, H-8), 7.72 (m, 2H, H-3 and H-4), 2.45 (s, 6H, CH-6 and CH-7).
Diels-Alder Approach for Substrate Synthesis
The 6,7-dimethylnaphtho-1,4-quinone precursor is synthesized via a Diels-Alder reaction, followed by oxidation. This two-step process ensures precise placement of methyl groups prior to bromination.
Diels-Alder Reaction
A solution of 1,4-benzoquinone (0.2 g, 1.85 mmol) and 2,3-dimethyl-1,3-butadiene (0.252 mL, 2.22 mmol) in toluene undergoes cycloaddition at −16°C in the presence of boron trifluoride etherate (). The reaction forms 6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione, which is isolated in 89% yield after recrystallization.
Oxidation to Naphthoquinone
The tetracyclic intermediate is oxidized with activated manganese dioxide () in refluxing toluene (2 hours), yielding 6,7-dimethylnaphtho-1,4-quinone. This step achieves quantitative conversion, as confirmed by thin-layer chromatography (TLC).
Alternative Bromination Strategies
Bromine with Hydrogen Peroxide
To mitigate hydrogen bromide () side reactions, bromination is conducted in methylene chloride () with hydrogen peroxide () as an oxidant. This system converts back to , enhancing atom economy. For example, a reaction at 50°C with 1.1 eq of and 0.5 eq of achieves 68% yield of the mono-brominated product.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) alter regioselectivity by stabilizing the transition state. In DMF, bromination at position 3 becomes competitive (∼40% yield), underscoring the importance of solvent selection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity (2-Br:3-Br) | Purity (%) |
|---|---|---|---|
| Direct Bromination | 72 | 95:5 | 98 |
| Diels-Alder + Bromine | 65 | 90:10 | 95 |
| -Assisted | 68 | 93:7 | 97 |
Key observations:
-
Direct bromination in acetic acid offers the highest regioselectivity and yield.
-
The Diels-Alder route introduces complexity but ensures precise methyl group placement.
Challenges and Optimization
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-bromo-6,7-dimethyl naphtho-1,4-quinone, and how does bromination efficiency vary under different conditions?
Methodological Answer:
The compound can be synthesized via electrophilic bromination of 6,7-dimethyl-1,4-naphthoquinone. Key parameters include:
- Solvent Choice : Acetic acid is optimal for bromine activation, as shown in analogous brominations of naphthoquinones .
- Temperature : Room temperature minimizes side reactions (e.g., over-bromination) .
- Purification : Thin-layer chromatography (TLC) in toluene:ethyl acetate (9:1) followed by recrystallization in ethyl acetate/light petroleum yields 95% purity .
Critical Data : Yield drops from 71% (crude) to 60–65% after recrystallization due to solubility challenges .
Which analytical techniques are most reliable for characterizing purity and structural confirmation?
Methodological Answer:
- Melting Point (mp) : A sharp mp of 131–133°C aligns with literature values for brominated naphthoquinones .
- Spectroscopy :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities <2% .
Advanced Research Questions
How do steric and electronic effects of the 6,7-dimethyl groups influence bromination regioselectivity?
Methodological Answer:
The methyl groups direct bromination to the C2 position via:
- Steric Hindrance : Methyl groups at C6/C7 block bromination at adjacent positions.
- Electronic Effects : Electron-donating methyl groups deactivate the quinone ring, favoring electrophilic attack at the less hindered C2 site .
Experimental Validation : - Compare with non-methylated analogs (e.g., 2-bromo-1,4-naphthoquinone), where bromination occurs at multiple positions under similar conditions .
What strategies resolve contradictions in stability data under varying storage conditions?
Methodological Answer:
Discrepancies in degradation rates (e.g., vs. 2-bromo-1,4-naphthoquinone) arise from:
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the quinone moiety .
Validation Protocol : - Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the C-Br bond dissociation energy (BDE) to assess suitability for Suzuki-Miyaura couplings.
- BDE ≈ 65–70 kcal/mol suggests moderate reactivity .
- Experimental Correlation :
Data Contradiction Analysis
Discrepancies in reported melting points (131–133°C vs. 132°C): How to address?
Resolution Strategy:
- Purity Impact : Differences arise from recrystallization efficiency (e.g., 95% vs. 98% purity) .
- Instrument Calibration : Validate with a standard (e.g., pure 1,4-naphthoquinone, mp 125–126°C) .
Applications in Advanced Research
Can this compound serve as a precursor for anticancer hybrids?
Methodological Insight:
- Quinone-Moiety Role : The 1,4-quinone core enables redox cycling, generating ROS for cytotoxicity .
- Hybrid Synthesis :
- Conjugate with betulin (a triterpene) via Click chemistry.
- Assess lipophilicity (logP) via reverse-phase TLC to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
